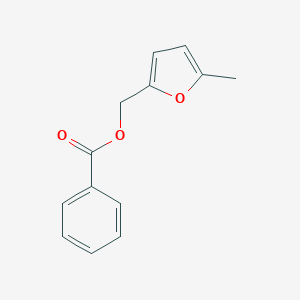

5-Methyl-2-furylmethyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

18801-77-9 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(5-methylfuran-2-yl)methyl benzoate |

InChI |

InChI=1S/C13H12O3/c1-10-7-8-12(16-10)9-15-13(14)11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

InChI Key |

CZGJADJWVDCSFQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)COC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC=C(O1)COC(=O)C2=CC=CC=C2 |

Synonyms |

5-METHYL-2-FURYLMETHYLBENZOATE) |

Origin of Product |

United States |

Mechanistic Investigations of 5 Methyl 2 Furylmethyl Benzoate Reactions and Analogues

Pyrolytic Decomposition Pathways and Kinetics

The thermal decomposition of 5-Methyl-2-furylmethyl benzoate (B1203000) involves intricate pathways, including multistep rearrangements and the formation of radical intermediates. Understanding these processes is crucial for predicting the stability and reaction products of this compound at elevated temperatures.

Elucidation of Multistep Rearrangements and Elimination Reactions

While specific studies on the pyrolytic decomposition of 5-Methyl-2-furylmethyl benzoate are not extensively documented, the thermal behavior of related furan (B31954) derivatives provides significant insights. The pyrolysis of furfural (B47365), for instance, proceeds via unimolecular decomposition to form furan and carbon monoxide. nih.gov The subsequent decomposition of the furan ring leads to smaller fragments like acetylene (B1199291), ketene (B1206846), and propyne (B1212725). nih.gov

For substituted furans, the side chains introduce additional reaction pathways. In the case of 2-methylfuran (B129897), unimolecular decomposition is initiated by hydrogen atom transfer reactions, leading to singlet carbene intermediates. These carbenes can then undergo ring-opening to form acyclic C5H6O isomers, which further decompose into smaller species. nih.gov The thermal degradation of furfuryl alcohol to 2-methylfuran is also a known pathway, occurring at temperatures around 140-160°C. nih.gov

Based on these related systems, the pyrolytic decomposition of this compound would likely initiate with the cleavage of the ester bond, followed by the decomposition of the resulting 5-methyl-2-furanylmethyl radical and benzoate radical. The 5-methyl-2-furanylmethyl radical is known to undergo ring-opening and subsequent rearrangement to form species like phenol (B47542) and cyclopentadiene. nih.gov

Role of Diradical Intermediates in Thermal Processes

The thermal decomposition of the furan ring is a key aspect of the pyrolysis of furan derivatives. Theoretical studies suggest that the thermal decomposition of the 5-methyl-2-furanylmethyl radical, a primary product from 2,5-dimethylfuran (B142691) pyrolysis, involves complex pathways without the initial opening of the furan ring. researchgate.net However, at higher temperatures, ring-opening becomes a significant decomposition channel. nih.gov

The formation of diradical intermediates is a plausible mechanism in the thermal processes of furans. For instance, the decomposition of the 2-furanylmethyl radical, a product of 2-methylfuran pyrolysis, involves a series of ring-opening and hydrogen atom transfer reactions to ultimately produce n-butadienyl radical and carbon monoxide. nih.gov This suggests that diradical species play a crucial role in the fragmentation of the furan ring system under pyrolytic conditions. The presence of a methyl group at the 5-position, as in this compound, would influence the stability and subsequent reaction pathways of these radical intermediates.

Nucleophilic Reactivity and Substitution Dynamics on the Benzoate Ester Moiety

The furan ring, being an electron-rich aromatic system, can influence the electrophilicity of the carbonyl carbon in the benzoate group. The methyl group at the 5-position of the furan ring is an electron-donating group, which could slightly decrease the reactivity of the ester towards nucleophiles compared to an unsubstituted furfuryl benzoate.

Studies on the hydrolysis of methyl paraben (methyl 4-hydroxybenzoate) have provided detailed thermochemical data for the reaction, which can serve as a benchmark for understanding the energetics of nucleophilic attack on benzoate esters. researchgate.net The reaction mechanism for the hydrolysis or aminolysis of this compound would be expected to follow the typical tetrahedral intermediate pathway characteristic of ester reactions.

Reaction Kinetics and Thermochemical Properties in Related Furan Systems

The kinetics and thermodynamics of reactions involving furan derivatives are essential for understanding their stability and reactivity. Computational and experimental studies on various furan systems provide valuable data in this regard.

Unimolecular Dissociation and Intramolecular H-Transfer Mechanisms

The unimolecular dissociation of furan has been observed to occur through two primary channels at temperatures between 1300 and 1700 K, yielding either acetylene and ketene or propyne and carbon monoxide. acs.org At lower temperatures, the formation of propyne and carbon monoxide is favored. acs.org

In substituted furans, intramolecular hydrogen transfer plays a significant role in the decomposition mechanism. For 2-methylfuran, unimolecular decomposition proceeds through hydrogen atom transfer to form singlet carbene intermediates, which then undergo ring-opening. nih.govresearchgate.net Similarly, in the pyrolysis of 5-methyl-2-ethylfuran, intramolecular H-transfer reactions are dominant, leading to the formation of carbene intermediates that subsequently decompose. mdpi.com These studies highlight the importance of intramolecular rearrangements in the thermal degradation of alkyl-substituted furans.

Computational Determination of Enthalpies of Formation and Conformational Energetics

Computational chemistry provides a powerful tool for determining the thermochemical properties of furan derivatives. High-level ab initio calculations have been used to determine the standard molar enthalpies of formation for a wide range of furan derivatives, providing benchmark values for thermochemical calculations. acs.orgacs.org

For furfurylamine (B118560) and 5-methylfurfurylamine, a combination of experimental measurements and G3 level calculations yielded gas-phase enthalpies of formation of -(43.5 ± 1.4) kJ·mol⁻¹ and -(81.2 ± 1.7) kJ·mol⁻¹, respectively. mdpi.com These values demonstrate the stabilizing effect of the methyl group.

Conformational analysis of furan derivatives using DFT methods has shown that the rotational barriers and conformational preferences are influenced by the nature and position of substituents on the furan ring. researchgate.net For instance, in furan- and thiophene-based arylamides, intramolecular hydrogen bonding and solvent polarity play a crucial role in determining the conformational rigidity. nih.gov These computational insights are vital for understanding the structure-property relationships in complex furan derivatives like this compound.

Table 1: Thermochemical Data for Selected Furan Derivatives

| Compound | Formula | Enthalpy of Formation (gas, 298.15 K) | Method |

| Furfurylamine | C₅H₇NO | -43.5 ± 1.4 kJ/mol | Experimental/G3 mdpi.com |

| 5-Methylfurfurylamine | C₆H₉NO | -81.2 ± 1.7 kJ/mol | Experimental/G3 mdpi.com |

| 2-Methylfuran | C₅H₆O | - | CBS-QB3, CBS-APNO, G3 nih.gov |

| 5-Methyl-2-ethylfuran | C₇H₁₀O | - | CBS-QB3 mdpi.com |

Advanced Analytical Methodologies for 5 Methyl 2 Furylmethyl Benzoate and Its Transformation Products

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are paramount for isolating 5-Methyl-2-furylmethyl benzoate (B1203000) from complex mixtures and enabling its precise measurement. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary tools for this purpose.

High-performance liquid chromatography is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like 5-Methyl-2-furylmethyl benzoate. When coupled with a mass spectrometer, HPLC-MS provides a highly sensitive and selective method for analysis.

The chromatographic separation is typically achieved on a C18 column, with a mobile phase gradient often consisting of an aqueous component, such as ammonium (B1175870) formate (B1220265) with formic acid, and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net This setup allows for the efficient separation of the analyte from other matrix components. The flow rate and injection volume are optimized to achieve good peak shape and resolution. nih.gov

For detection, tandem mass spectrometry (MS/MS) is frequently used in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net The mass spectrometer parameters, including ion spray voltage, source temperature, and collision gas pressure, are carefully optimized to maximize the signal intensity for the target analyte. nih.gov Method validation is crucial and typically involves assessing linearity, accuracy, precision, and stability over a defined concentration range. nih.govresearchgate.netnih.gov

| Parameter | Typical Value/Condition | Source |

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium formate) and organic solvent (e.g., acetonitrile, methanol) | nih.govresearchgate.net |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | nih.govresearchgate.net |

| **Linearity (R²) ** | >0.99 | nih.gov |

| Precision (RSD%) | <15% | nih.gov |

Gas chromatography-mass spectrometry is the method of choice for analyzing the volatile and semi-volatile transformation products of this compound. This technique provides excellent separation efficiency and definitive identification based on mass spectra.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where the analytes are vaporized and carried by an inert gas through a capillary column. The column's stationary phase separates the compounds based on their boiling points and affinities. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The mass spectra obtained can be compared to libraries of known compounds for identification. For instance, the mass spectrum of a transformation product like 5-methyl-2-furaldehyde would show characteristic peaks that can be matched against a reference spectrum. researchgate.net For more complex matrices or to detect trace levels of analytes, tandem mass spectrometry (GC-MS/MS) can be employed to increase selectivity and reduce background noise. researchgate.net This involves selecting a specific precursor ion and monitoring its fragmentation into product ions. researchgate.net

Sample Preparation and Enrichment Strategies

Effective sample preparation is critical for the successful analysis of this compound, especially when dealing with complex matrices or low concentrations of the analyte.

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds from various sample matrices. The method involves exposing a coated fiber to the headspace above the sample, where volatile analytes partition onto the fiber coating.

The efficiency of the extraction depends on several parameters that need to be optimized. These include the choice of fiber coating, incubation and extraction times and temperatures, and desorption conditions. frontiersin.org For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often used for its ability to extract a wide range of volatile and semi-volatile compounds. frontiersin.org The optimization of parameters such as incubation temperature (e.g., 40-70°C), equilibration time (e.g., 20-60 min), and extraction time (e.g., 20-60 min) is crucial for achieving high recovery and sensitivity. frontiersin.org

| Parameter | Typical Range/Condition | Source |

| Fiber Coating | DVB/CAR/PDMS | frontiersin.org |

| Incubation Temperature | 40-70 °C | frontiersin.org |

| Equilibration Time | 20-60 min | frontiersin.org |

| Extraction Time | 20-60 min | frontiersin.org |

| Desorption Time | 1-5 min | frontiersin.org |

For compounds that have low volatility or are not readily detectable by GC-MS, on-fiber derivatization can be employed. This technique involves performing a chemical derivatization reaction directly on the SPME fiber after extraction. This can enhance the volatility and/or improve the chromatographic and detection characteristics of the analytes. A common derivatizing agent used in this context is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts polar functional groups into more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov This approach allows for rapid derivatization, often in a matter of seconds, and can significantly improve the sensitivity of the analysis. nih.gov

Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry provide detailed information about the molecular structure.

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound, which can be used for structural confirmation. nist.govresearchgate.net The purity of a synthesized batch of this compound can be assessed by the absence of signals from impurities in the NMR and mass spectra, and by the sharpness and symmetry of the chromatographic peak in HPLC or GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for defining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the deduction of the molecular structure.

In the analysis of furan (B31954) derivatives, ¹H and ¹³C NMR are particularly insightful. For instance, the ¹H NMR spectrum of a related compound, (5-Methyl-2-furyl)methanol, shows characteristic signals that can be compared to those of this compound to identify the additional benzoate group. chemicalbook.com Similarly, the ¹H NMR spectrum of methyl benzoate provides reference chemical shifts for the protons of the benzoate moiety. chemicalbook.comupenn.edu The chemical shifts, splitting patterns, and integration of the proton signals in the ¹H NMR spectrum of this compound would allow for the unambiguous assignment of each proton in the molecule, confirming the connectivity between the 5-methyl-2-furyl group and the benzoate group through the methylene (B1212753) bridge.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, carbonyl).

A study involving the synthesis of a related compound, (±)-((2S,5R)-5-(acetoxymethyl)tetrahydrofuran-2-yl)methyl benzoate, utilized both ¹H- and ¹³C-NMR to confirm the structure of the synthesized molecule. mdpi.com This highlights the routine and critical use of NMR in confirming the successful synthesis and structural integrity of such compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H (furan ring) | 6.0 - 7.5 | Multiplet | 2H |

| CH₂ (methylene bridge) | 5.0 - 5.5 | Singlet | 2H |

| CH₃ (methyl group) | 2.2 - 2.5 | Singlet | 3H |

| H (benzoate ring) | 7.2 - 8.1 | Multiplet | 5H |

Note: The predicted values are estimates and actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 165 - 170 |

| C (aromatic/furan) | 110 - 160 |

| CH₂ (methylene bridge) | 60 - 70 |

| CH₃ (methyl group) | 10 - 20 |

Note: The predicted values are estimates and actual experimental values may vary.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential complementary techniques to NMR for the comprehensive characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

A strong absorption band in the region of 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-O stretching vibrations of the ester group would likely appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. researchgate.net The presence of the furan ring would be indicated by C=C stretching absorptions in the 1500-1600 cm⁻¹ region and C-O-C stretching vibrations. The analysis of a similar compound, methyl 2-hydroxybenzoate, demonstrates the utility of IR in identifying ester and other functional groups. docbrown.info The infrared spectrum of ethyl benzoate also serves as a useful reference for the characteristic ester and aromatic absorptions. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (ester) | 1720 - 1740 |

| C-O (ester) | 1200 - 1300 |

| C-H (aromatic) | > 3000 |

| C-H (aliphatic) | < 3000 |

| C=C (aromatic/furan) | 1500 - 1600 |

Note: These are typical ranges and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

For this compound (C₁₃H₁₂O₃), the molecular weight is approximately 216.23 g/mol . High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, confirming the molecular formula. For example, the HRMS spectrum of a related synthesized compound was recorded to confirm its structure. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron ionization (EI) is a common technique that can lead to characteristic fragments. For this compound, expected fragmentation could include the loss of the benzoate group, the formation of the 5-methyl-2-furylmethyl cation, or the benzoyl cation. The NIST WebBook provides mass spectral data for a related compound, 2-(2-furanylmethyl)-5-methylfuran, which can offer insights into the fragmentation patterns of furan-containing molecules. nist.gov Similarly, mass spectral data for methyl benzoate can help in identifying fragments related to the benzoate portion of the molecule. massbank.eu

Table 4: Key Ions in the Mass Spectrum of this compound

| Ion | m/z | Identity |

| [M]⁺ | ~216 | Molecular Ion |

| [M - OCH₃]⁺ | ~185 | Loss of methoxy (B1213986) radical |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₇O]⁺ | 95 | 5-Methyl-2-furylmethyl cation |

Note: The observed fragments and their relative intensities can vary depending on the ionization method and energy.

Applications of 5 Methyl 2 Furylmethyl Benzoate in Materials Science and Specialized Organic Synthesis

Polymer Chemistry: Synthesis of Furan-Derived Poly(aryleneethylene)s

A primary application of 5-Methyl-2-furylmethyl benzoate (B1203000) is in the synthesis of poly(2,5-furyleneethylene), a furan-derived poly(aryleneethylene). This is achieved through the generation of a highly reactive diene intermediate.

The synthesis of poly(2,5-furyleneethylene) can be accomplished using vapor deposition polymerization. chemicalpoint.eu In this method, 5-Methyl-2-furylmethyl benzoate is subjected to vapor phase pyrolysis at temperatures exceeding 650 °C. This high-temperature treatment leads to the formation of 2,5-dimethylene-2,5-dihydrofuran. chemicalpoint.eu This intermediate is a key species that, upon condensation at a temperature above -25 °C, undergoes spontaneous polymerization to yield poly(2,5-furyleneethylene). chemicalpoint.eu

The resulting poly(2,5-furyleneethylene) is a semicrystalline polymer. chemicalpoint.eu It exhibits a glass transition temperature at approximately 20 °C and a melting transition at around 110 °C. chemicalpoint.eu

An alternative to vapor deposition is solution polymerization. This approach also utilizes the 2,5-dimethylene-2,5-dihydrofuran intermediate, which is generated in a solution of tetrahydrofuran (B95107) (THF) to produce poly(2,5-furyleneethylene). chemicalpoint.eu

The properties of the polymer obtained through this method are notable. The synthesized poly(2,5-furyleneethylene) is insoluble in common organic solvents such as tetrahydrofuran, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) at room temperature. chemicalpoint.eu It does, however, exhibit swelling in DMF and DMSO at temperatures above 100 °C. chemicalpoint.eu Further analysis through solid-state NMR studies has revealed that the poly(2,5-furyleneethylene) produced is cross-linked, which contributes to its insolubility. chemicalpoint.eu

Table 1: Thermal Properties of Poly(2,5-furyleneethylene)

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | ~20 °C |

| Melting Transition (Tm) | ~110 °C |

Table 2: Solubility of Poly(2,5-furyleneethylene) at Room Temperature

| Solvent | Solubility |

|---|---|

| Tetrahydrofuran (THF) | Insoluble |

| Chloroform | Insoluble |

| Dimethylformamide (DMF) | Insoluble (swells >100 °C) |

| Dimethyl Sulfoxide (DMSO) | Insoluble (swells >100 °C) |

Role as a Key Synthetic Precursor in Complex Organic Molecule Construction

There is limited specific information available in the scientific literature detailing the role of this compound as a direct precursor in the construction of complex organic molecules.

While furan (B31954) derivatives are generally important in the synthesis of bioactive scaffolds, the direct use of this compound for this purpose is not well-documented.

The application of this compound as a precursor to furan-modified natural product derivatives, such as analogs of ionophoric antibiotics, is not specifically described in available research.

Platform Chemical Derivatization for Sustainable Value-Added Products

The potential of this compound as a platform chemical for derivatization into sustainable value-added products has not been extensively explored in the reviewed literature. While the broader class of furan-based compounds is recognized for its potential in producing renewable chemicals, specific pathways involving this compound are not detailed.

Chemical Transformations of 5-Methylfurfural (B50972) into Solvents and Specialty Chemicals

5-Methylfurfural (5-MF) is a key bio-derived platform chemical that serves as a precursor to a variety of valuable chemicals, including the conceptual synthesis of this compound. wikipedia.org The transformation of 5-MF into specialty chemicals often involves modifications of its aldehyde and furan ring functionalities.

The synthesis of 5-methylfurfural itself can be achieved from renewable resources like sucrose (B13894). orgsyn.org One documented method involves the acid-catalyzed dehydration of sucrose followed by reduction. orgsyn.org A detailed procedure published in Organic Syntheses describes the preparation of 5-methylfurfural from sucrose using hydrochloric acid and stannous chloride, with subsequent extraction using benzene. orgsyn.org

The conversion of 5-methylfurfural to other valuable compounds is an active area of research. For instance, the hydroxyalkylation/alkylation (HAA) reaction of 2-methylfuran (B129897) (a derivative of 5-methylfurfural) with various carbonyl compounds can produce fuel precursors. mdpi.com This highlights the reactivity of the furan ring, a key feature in the potential synthesis and applications of this compound.

The reduction of 5-methylfurfural yields 5-methylfurfuryl alcohol, a direct precursor to this compound through esterification with benzoic acid or its derivatives. wikipedia.orgthegoodscentscompany.com This alcohol has a boiling point of 177-178 °C and is soluble in alcohol. thegoodscentscompany.com

The following table summarizes the synthesis of a related compound, 2,2′,2″-methylidenetris[5-methylfuran], from 5-methylfurfural and 2-methylfuran, illustrating the types of transformations furan compounds can undergo. mdpi.com

Table 1: Synthesis of 2,2′,2″-methylidenetris[5-methylfuran]

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-Methylfurfural | 2-Methylfuran | Sulfuric acid | - | - |

| 5-Methylfurfural | 2-Methylfuran | p-Toluenesulfonic acid | - | - |

Data on specific yields and temperatures were not fully detailed in the provided source. mdpi.com

Conversion Pathways from Furan-Derived Platform Chemicals to Aromatic Compounds

The conversion of furan-derived platform chemicals into aromatic compounds is a critical area of research for producing renewable chemicals and fuels. rsc.orgimperial.ac.uk These transformations often involve cycloaddition reactions followed by dehydration/aromatization, leveraging the diene character of the furan ring. researchgate.net

One of the primary strategies involves the Diels-Alder reaction of furanics with various dienophiles. researchgate.net For example, 2,5-dimethylfuran (B142691) (DMF), which can be derived from 5-hydroxymethylfurfural (B1680220) (HMF), undergoes cycloaddition with ethylene (B1197577) to produce p-xylene, a valuable aromatic commodity. rsc.org This process is often catalyzed by zeolites. rsc.org

The conversion of furan itself over HZSM-5 zeolites has been studied to understand the reaction network leading to aromatics and olefins. researchgate.netbohrium.com The major aromatic products include benzene, toluene, styrene, and naphthalene. researchgate.net The reaction proceeds through the formation of oligomeric intermediates within the zeolite pores, which then convert to the final products at elevated temperatures (400-600 °C). researchgate.netbohrium.com

The following interactive table showcases the product selectivity for furan conversion over HZSM-5 at different space velocities, highlighting the complexity of the reaction network.

Table 2: Product Selectivity in Furan Conversion over HZSM-5

| Product | Selectivity at Low Space Velocity (%) | Selectivity at High Space Velocity (%) |

|---|---|---|

| Benzene | Higher | Lower |

| Toluene | Higher | Lower |

| Ethylene | Higher | Lower |

| Propylene | Higher | Lower |

| Allene | Lower | Higher |

| Cyclopentadiene | Lower | Higher |

This table represents the general trends observed in the study. researchgate.net

These conversion pathways are significant for the potential applications of this compound. The furan ring within this molecule could potentially undergo similar cycloaddition-aromatization reactions. This could lead to the synthesis of novel aromatic compounds with benzoate functionalities, which may find use as monomers for high-performance polymers or as specialty chemical intermediates. The presence of the benzoate group could influence the reactivity of the furan ring and the properties of the resulting aromatic products.

Occurrence and Chemical Formation Pathways in Complex Matrices

Investigation of Maillard Reaction Pathways Leading to Furan (B31954) Aldehyde Formation

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is a primary pathway for the formation of a wide array of flavor and aroma compounds in thermally processed foods. A key intermediate in this reaction is 5-hydroxymethylfurfural (B1680220) (HMF), which can be further transformed into various furan derivatives. The formation of the precursor to the furan portion of 5-Methyl-2-furylmethyl benzoate (B1203000), 5-methylfurfural (B50972), is intricately linked to these pathways.

The reaction begins with the condensation of a reducing sugar and an amino acid to form an N-substituted glycosylamine, which then undergoes an Amadori rearrangement to form a ketosamine. Subsequent dehydration and cyclization of the ketosamine can lead to the formation of furan aldehydes. Specifically, the degradation of sugars can lead to the formation of 5-hydroxymethylfurfural (HMF). The presence of certain amino acids, such as alanine, threonine, or serine, can promote the formation of 2-methylfuran (B129897) through the recombination of C2 fragments like acetaldehyde and glycolaldehyde. nih.gov

Biosynthetic Routes and Chemical Transformations in Natural Product Isolation

The biosynthesis of furan-containing natural products is a complex process observed in various organisms, including plants, algae, and microorganisms. While a direct biosynthetic pathway to 5-Methyl-2-furylmethyl benzoate has not been elucidated, the formation of its constituent parts, the 5-methylfuran moiety and the benzoate moiety, are well-established in natural product chemistry.

Furan fatty acids, for instance, are produced by algae, plants, and microorganisms. nih.gov The biosynthesis of the furan ring in these compounds can occur through the oxidation of fatty acids. nih.gov In some bacteria, the biosynthesis of methylated furan fatty acids involves a series of enzymatic steps including methylation, desaturation, and oxygen incorporation to form the furan ring. nih.gov

The benzoate moiety is a common structural motif in a vast array of plant secondary metabolites. It is typically derived from the shikimate pathway, a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids and other aromatic compounds. Phenylalanine, an output of the shikimate pathway, can be converted to cinnamic acid, which can then be shortened to benzoic acid through various enzymatic reactions.

The esterification of a naturally occurring alcohol with benzoic acid is a plausible mechanism for the formation of benzoate esters in nature. Given that 5-methyl-2-furanmethanol can be formed through the Maillard reaction in plant-derived materials subjected to heat, it is conceivable that a subsequent enzymatic or non-enzymatic esterification with benzoic acid could lead to the formation of this compound in specific natural or processed matrices. However, without direct isolation and identification of this compound from a natural source, its occurrence remains speculative.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-furylmethyl benzoate, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves esterification between 5-methyl-2-furanmethanol and benzoic acid derivatives. Key considerations include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) can enhance ester bond formation.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve reaction efficiency compared to non-polar alternatives.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

Yield optimization requires monitoring via TLC or HPLC, with purification by column chromatography .

Q. What analytical techniques are most reliable for characterizing this compound?

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS monitors volatile byproducts .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Storage conditions : Keep in airtight containers under inert gas (e.g., N) at –20°C to prevent hydrolysis or oxidation.

- Solvent compatibility : Dissolve in anhydrous DMSO or dichloromethane for long-term storage.

- Handling : Use desiccants in storage environments to minimize moisture exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and degradation pathways of this compound under varying pH conditions?

- Software tools : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model electronic properties and reaction intermediates.

- Degradation pathways : Hydrolysis of the ester bond is pH-dependent:

- Acidic conditions: Protonation of the carbonyl oxygen accelerates cleavage.

- Alkaline conditions: Nucleophilic attack by OH dominates.

- Validation : Compare computational results with experimental LC-MS/MS data to identify degradation products .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Data normalization : Account for batch-to-batch variability in purity using quantitative NMR or elemental analysis.

- Assay optimization : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm bioactivity.

- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., halogenation at the benzene ring) to isolate structure-activity relationships .

Q. How can advanced spectroscopic methods elucidate the compound’s interaction with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins or DNA.

- Fluorescence quenching : Monitors conformational changes in target molecules upon ligand binding.

- X-ray crystallography : Co-crystallization with enzymes (e.g., hydrolases) reveals binding modes and active-site interactions .

Methodological Considerations

- Experimental design : Use factorial design (e.g., DoE) to optimize synthesis and stability parameters.

- Data validation : Cross-reference results with databases like SciFinder® or Reaxys to identify anomalies .

- Ethical compliance : Follow institutional guidelines for hazardous waste disposal, particularly for benzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.